4-NITRO-N-THIONYLANILINE

Description

Historical Context and Evolution of N-Sulfinylamine Chemistry

The study of N-sulfinylamines dates back over a century, with early investigations laying the groundwork for understanding their synthesis and fundamental reactivity. A common and long-standing method for the preparation of N-sulfinylamines involves the reaction of primary amines with thionyl chloride (SOCl₂). prepchem.com This straightforward reaction has been a cornerstone in the synthesis of a wide array of N-sulfinylamine derivatives.

Over the years, research has expanded to explore the diverse reactivity of the N=S=O group. A significant area of investigation has been their participation in cycloaddition reactions, particularly Diels-Alder reactions where they can act as dienophiles. researchgate.net This reactivity opens pathways to complex heterocyclic structures. Furthermore, their role as electrophiles has been well-established, making them valuable reagents for introducing sulfur and nitrogen-containing functionalities into organic molecules.

Significance of N-Sulfinylaryl Amines in Contemporary Organic Synthesis

N-Sulfinylaryl amines, a subclass of N-sulfinylamines bearing an aryl substituent, are of particular importance in modern organic synthesis. Their stability is often greater than that of their alkyl counterparts, which facilitates their handling and use in various chemical transformations.

A key application of N-sulfinylaryl amines is in the synthesis of a variety of heterocyclic compounds. researchgate.netrsc.orgthieme-connect.denih.govnih.gov For instance, they are employed in the formation of thiadiazoles through reactions with diamines. thieme-connect.demdpi.com The reactivity of the N-sulfinyl group allows for the construction of these important five-membered heterocyclic rings. Moreover, N-sulfinylaryl amines serve as precursors for other valuable sulfur-nitrogen compounds, such as sulfonamides, which are a prominent structural motif in many pharmaceutical agents. naupers.ru

Specific Academic Focus on 4-Nitro-N-thionylaniline within N-Sulfinylamine Research

Within the family of N-sulfinylaryl amines, this compound has attracted specific academic interest due to the influence of the electron-withdrawing nitro group on the reactivity of the N-sulfinyl moiety. This substitution pattern modifies the electronic properties of the molecule, enhancing its electrophilicity and influencing its behavior in chemical reactions.

The synthesis of this compound is typically achieved through the reaction of 4-nitroaniline (B120555) with thionyl chloride. prepchem.comwikipedia.org Research has delved into its utility as a building block in the synthesis of more complex molecules. For example, it has been used in the preparation of various heterocyclic systems. researchgate.netrsc.org The presence of the nitro group also makes it a subject of interest in studies on reaction mechanisms and the electronic effects of substituents on the reactivity of N-sulfinylamines. researchgate.net Furthermore, its crystal structure has been a subject of investigation to understand the solid-state conformation and intermolecular interactions.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-nitro-4-(sulfinylamino)benzene |

| Molecular Formula | C₆H₄N₂O₃S |

| Molecular Weight | 184.17 g/mol |

| CAS Number | 13165-67-8 |

| Appearance | Not explicitly stated in search results |

| Melting Point | Not explicitly stated in search results |

| Boiling Point | Not explicitly stated in search results |

| Solubility | Not explicitly stated in search results |

Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| Infrared (IR) Spectroscopy | Not explicitly detailed in search results |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Not explicitly detailed in search results |

| Mass Spectrometry (MS) | Not explicitly detailed in search results |

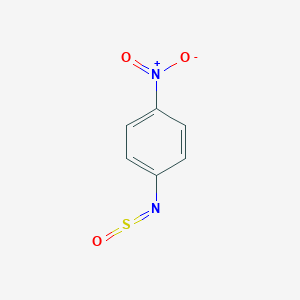

Structure

3D Structure

Properties

CAS No. |

13165-67-8 |

|---|---|

Molecular Formula |

C6H4N2O3S |

Molecular Weight |

184.17 g/mol |

IUPAC Name |

1-nitro-4-(sulfinylamino)benzene |

InChI |

InChI=1S/C6H4N2O3S/c9-8(10)6-3-1-5(2-4-6)7-12-11/h1-4H |

InChI Key |

VFCGVVBHMYTZSL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Thionylaniline and Its Derivatives

Classic Approaches: Primary Amine Condensation with Thionyl Chloride

The most fundamental and widely employed method for synthesizing N-thionylanilines is the direct condensation of a primary aromatic amine with thionyl chloride (SOCl₂). core.ac.uklboro.ac.uk This reaction is valued for its straightforwardness and generally good yields.

N-Sulfinylanilines, such as 4-bromo-N-sulfinylaniline and 3-nitro-N-sulfinylaniline, have been successfully synthesized with yields ranging from 84–90% by reacting the corresponding anilines with thionyl chloride in refluxing benzene (B151609). core.ac.uk The process involves the formation of a highly reactive Ar–N=S=O functional group. core.ac.uk

Optimization of Reaction Conditions for Substituted Anilines

The efficiency of the condensation reaction can be significantly influenced by the nature of the substituents on the aniline (B41778) ring. For instance, the synthesis of substituted quinoline-2-carboxanilides encountered challenges when using thionyl chloride for the activation of the carboxylic function, as it led to the formation of an undesired chlorinated by-product. mdpi.com Attempts to optimize reaction conditions by altering temperature, reagent ratios, and reaction times to minimize this side product were unsuccessful, necessitating alternative synthetic strategies like microwave-assisted direct amidation. mdpi.com

In a different context, the halogenation of N,N-dialkylaniline N-oxides with thionyl halides was found to be highly sensitive to the solvent and temperature. nih.gov Reactions in tetrahydrofuran (B95107) were more efficient than in dichloromethane (B109758). nih.gov For example, treating N,N-dimethylaniline N-oxide with thionyl bromide in dichloromethane at -78°C yielded 31% of the 4-bromo-N,N-dimethylaniline, while conducting the reaction in THF at the same temperature followed by the addition of triethylamine (B128534) increased the yield to 55%. nih.gov

Scalability and Yield Considerations in Laboratory Synthesis

The condensation of primary amines with thionyl chloride is a scalable process suitable for laboratory synthesis. High yields, often between 84% and 90%, have been reported for various substituted anilines. core.ac.uk For example, the reaction of 4-bromoaniline, 3-nitroaniline, and 4,4'-di(ethane-1,2-diyl)dianiline with thionyl chloride in refluxing benzene provides the corresponding N-sulfinylanilines in good yields. core.ac.uk

However, the scalability of some related reactions can be influenced by the specific reagents and conditions. For example, a one-pot, three-component synthesis of 5-aryldeazaalloxazines was optimized for a 3.0 mmol scale, with yields being moderate to good. beilstein-journals.org The choice of solvent was critical, with DMSO being optimal at 130°C. beilstein-journals.org

Novel Synthetic Pathways for ortho-Substituted N-Sulfinylanilines

Recent research has focused on developing new methods for the synthesis of specifically substituted N-sulfinylanilines, particularly those with substituents in the ortho position.

Synthesis from N-Alkyl Sulfoximines and Arynes

A novel and efficient method for the synthesis of o-sulfinylanilines involves the reaction of N-alkyl sulfoximines with arynes generated in situ. acs.orgresearchgate.netjyu.finih.gov This transformation proceeds under mild conditions and demonstrates a broad substrate scope and good functional group tolerance. acs.orgresearchgate.netjyu.finih.gov The reaction is believed to proceed through a multistep sequence initiated by a formal [2+2] cycloaddition between the S–N bond of the sulfoximine (B86345) and the C–C triple bond of the aryne. acs.org This is followed by bond-breaking and a highly selective intramolecular relocation of an S-aryl group to afford the o-sulfinylaniline products in good yields, ranging from 62% to 96%. acs.org

Strategies for Preparing Nitro-Substituted N-Thionylanilines

The synthesis of nitro-substituted N-thionylanilines, such as 4-nitro-N-thionylaniline, can be approached through various strategies, including the direct nitration of a pre-formed N-thionylaniline or the nitration of an aniline derivative prior to the N-thionylation step.

Nitration of Anilines Preceding N-Thionylation

A common and effective strategy involves the nitration of an aniline derivative first, followed by the reaction with thionyl chloride to form the N-thionylaniline. This approach allows for regioselective nitration and can be advantageous in achieving the desired substitution pattern.

Several methods for the nitration of anilines and their derivatives have been developed. A copper-catalyzed direct nitration of protected anilines using one equivalent of nitric acid has been reported, featuring mild reaction conditions and high functional-group tolerance. researchgate.net For N-alkyl anilines, regioselective ring nitration can be achieved using tert-butyl nitrite, providing N-nitroso N-alkyl nitroanilines in excellent yields. nih.gov These can then be converted to the desired nitroanilines. nih.gov

Another approach involves the use of iodine(III) reagents. The combination of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with AlCl₃ or (PhIO)n with Al(NO₃)₃ allows for the electrophilic introduction of a nitro group into the N-tosyl aniline core under non-acidic conditions. researchgate.net

The synthesis of 4-propylthio-2-nitroaniline, an important intermediate, has been achieved by reacting o-nitroaniline with thiocyanate (B1210189) in the presence of a halogen, followed by propylation. google.com This highlights the multi-step synthetic routes that can be employed to introduce both nitro and other functional groups onto the aniline ring before the final N-thionylation.

Below is a table summarizing the yields of various substituted anilines and related compounds from the discussed synthetic methodologies.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Bromoaniline | Thionyl Chloride, Benzene | 4-Bromo-N-sulfinylaniline | 84-90 | core.ac.uk |

| 3-Nitroaniline | Thionyl Chloride, Benzene | 3-Nitro-N-sulfinylaniline | 84-90 | core.ac.uk |

| N,N-Dimethylaniline N-oxide | Thionyl Bromide, Dichloromethane | 4-Bromo-N,N-dimethylaniline | 31 | nih.gov |

| N,N-Dimethylaniline N-oxide | Thionyl Bromide, THF, Triethylamine | 4-Bromo-N,N-dimethylaniline | 55 | nih.gov |

| N-Alkyl Sulfoximines | Aryne Precursors | o-Sulfinylanilines | 62-96 | acs.org |

| 3,4-Dimethylaniline, Benzaldehyde, N,N-Dimethylbarbituric Acid | DMSO | 5-Phenyldeazaalloxazine | Moderate to Good | beilstein-journals.org |

Reduction of Nitro Aromatic Precursors for Diamine Formation and Subsequent Cyclization with N-Thionylaniline (for related heterocyclic systems)

A significant and versatile strategy for the synthesis of various heterocyclic systems, particularly those containing the 1,2,5-thiadiazole (B1195012) moiety, involves a two-step process commencing with the reduction of nitro aromatic precursors. This method hinges on the initial conversion of dinitro or nitro-amino compounds into their corresponding aromatic diamines, which are then subjected to a cyclization reaction with an N-thionylaniline, such as this compound or the parent N-thionylaniline. clockss.orgscispace.comthieme-connect.deacs.org This approach is particularly valuable for the construction of fused heterocyclic systems like benzothiadiazoles and their derivatives, which are important scaffolds in materials science and medicinal chemistry. scispace.comthieme-connect.de

The reduction of the nitro groups is a critical first step and can be accomplished using various reducing agents. A common and effective method involves the use of iron powder in an acidic medium, such as acetic acid or in the presence of an ammonium (B1175870) chloride solution. scispace.com Another widely used reducing agent is tin (Sn) in the presence of hydrochloric acid (HCl). clockss.org These classical reduction methods are robust and generally provide high yields of the desired diamine. For instance, 1,4-bis(4-octyl-2-thienyl)-2,3-difluoro-5,6-dinitrobenzene has been successfully reduced to 1,4-bis(4-octyl-2-thienyl)-2,3-difluoro-5,6-diaminobenzene using iron powder in acetic acid. scispace.com Similarly, commercially available 2-methyl-6-nitroaniline (B18888) can be reduced to 2,3-diaminotoluene (B30700) using tin and hydrochloric acid. clockss.org

Once the aromatic diamine is formed, it serves as a key intermediate for the subsequent cyclization step. The reaction with an N-thionylaniline, typically in a suitable solvent like toluene (B28343), pyridine, or a mixture of tetrahydrofuran (THF) and triethylamine, leads to the formation of the thiadiazole ring. clockss.orgscispace.comacs.org The N-thionylaniline acts as a source of the N=S=N fragment required for the heterocycle formation. For example, the cyclization of 2,3-diaminotoluene with N-thionylaniline in toluene at elevated temperatures (80-100 °C) yields 4-methyl-2,1,3-benzothiadiazole (B75618) in good yield. clockss.org This method is often preferred over using thionyl chloride due to higher yields and milder reaction conditions. clockss.org

The reaction mechanism for the cyclization is believed to proceed through the formation of a bis(sulfinylamino) intermediate, which then undergoes an intramolecular cyclization with the elimination of aniline and sulfur dioxide to form the stable aromatic thiadiazole ring. The use of N-thionylaniline is advantageous as it often leads to cleaner reactions and easier purification of the final heterocyclic product. thieme-connect.de

The following table summarizes representative examples of this synthetic strategy, highlighting the nitro precursor, the resulting diamine, and the final heterocyclic product obtained after cyclization with N-thionylaniline.

| Nitro Aromatic Precursor | Reducing Agent/Conditions | Diamine Intermediate | Cyclization Conditions | Final Heterocyclic Product | Yield (%) | Ref. |

| 2-Methyl-6-nitroaniline | Sn / HCl | 2,3-Diaminotoluene | N-Thionylaniline, Toluene, 80-100 °C, 3 h | 4-Methyl-2,1,3-benzothiadiazole | 74 | clockss.org |

| 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene | Fe, Acetic Acid | 1,4-Dibromo-2,3-difluoro-5,6-diaminobenzene | N-Thionylaniline, Pyridine, 80 °C | 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole | 94 | scispace.com |

| Dinitro-thieno[3,4-b]pyrazine derivative | Not specified | Diamino-thieno[3,4-b]pyrazine derivative | N-Thionylaniline, Triethylamine/THF, 80 °C, 1 h | Thieno[3',4':3,4]pyrazino[2,3-c] nih.govchemicalbook.comgoogle.comthiadiazole derivative | 71 (overall) | acs.org |

| 3,4-Diaminothiophene derivative | (Implied from dinitro precursor) | 3,4-Diamino-2,5-bis(2-thienyl)thiophene | N-Thionylaniline, Trimethylsilyl chloride, Pyridine | 4,6-Bis(2-thienyl)thieno[3,4-c] nih.govchemicalbook.comgoogle.comthiadiazole | 93 | whiterose.ac.uk |

This synthetic route, combining the reduction of aromatic nitro compounds with subsequent cyclization using N-thionylaniline, represents a powerful and widely applicable tool for the construction of a diverse range of functionalized heterocyclic systems. thieme-connect.dethieme-connect.denih.govresearchgate.net

Reaction Mechanisms and Reactivity Profiles of N Thionylanilines

Fundamental Reactivity of the N=S=O Moiety in Aromatic Sulfinylamines

The reactivity of the N=S=O group in aromatic sulfinylamines, such as 4-nitro-N-thionylaniline, is characterized by its electrophilic nature and its capacity to act as a dipolarophile. This reactivity is primarily influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring.

The sulfur atom in the N=S=O moiety is electron-deficient, making it susceptible to nucleophilic attack. The presence of an electron-withdrawing group, like the nitro group in this compound, further enhances this electrophilicity. This increased positive charge on the sulfur atom makes the compound more reactive towards nucleophiles.

Computational studies have shown a correlation between the charges on the sulfur atom and the activation enthalpy for hydrolysis, a reaction initiated by a nucleophilic attack from water. nih.gov As the electron-withdrawing ability of the substituent on the aniline (B41778) ring increases, the reactivity of the N-sulfinylamine towards water also increases. nih.gov

The N=S=O group also exhibits dipolar characteristics, allowing it to participate in cycloaddition reactions. This dual reactivity makes N-sulfinylamines versatile reagents in organic synthesis.

Cycloaddition Reactions of N-Sulfinylamines

N-Sulfinylamines, including this compound, readily participate in various cycloaddition reactions, serving as valuable building blocks for the synthesis of heterocyclic compounds. These reactions include Diels-Alder, [3+2], and [2+2] cycloadditions.

In the context of Diels-Alder reactions, N-sulfinylamines typically act as dienophiles, reacting with conjugated dienes to form six-membered heterocyclic rings. wikipedia.org The N=S double bond is the reactive component in this [4+2] cycloaddition. The presence of electron-withdrawing groups on the aromatic ring of the N-sulfinylaniline enhances its dienophilic character, accelerating the reaction.

Theoretical studies on the hetero-Diels-Alder reactions between butadiene and substituted sulfinyl dienophiles have shown that these reactions proceed in a concerted but asynchronous manner. nih.gov The stereochemical outcome of these reactions is often endo-selective, a preference driven by secondary orbital interactions. nih.govnih.gov Chiral Lewis acids can be employed to catalyze asymmetric hetero-Diels-Alder reactions, leading to high enantioselectivities. nih.gov

Table 1: Examples of Diels-Alder Reactions with N-Sulfinylamines as Dienophiles

| Diene | Dienophile | Product | Reference |

| Butadiene | N-Sulfinylaniline | 3,6-Dihydro-2-phenyl-2H-1,2-thiazine 2-oxide | nih.gov |

| Cyclopentadiene | N-Sulfinyl-p-toluenesulfonamide | nih.gov |

While less common, N-sulfinylanilines can also function as heteroatomic dienes in inverse electron demand Diels-Alder reactions. In these cases, the N-sulfinylaniline reacts with an electron-rich dienophile. This type of reactivity is facilitated by the presence of electron-withdrawing groups on the dienophile.

N-Sulfinylamines undergo [3+2] cycloaddition reactions with donor-acceptor (D-A) cyclopropanes. nih.govresearchgate.net These reactions provide access to five-membered heterocyclic rings containing adjacent nitrogen and sulfur atoms. nih.gov The reaction is believed to proceed through a stepwise mechanism involving the opening of the cyclopropane (B1198618) ring.

Table 2: [3+2] Cycloaddition of N-Sulfinylamines with Donor-Acceptor Cyclopropanes

| N-Sulfinylamine | Donor-Acceptor Cyclopropane | Product | Reference |

| N-Sulfinyl-p-toluenesulfonamide | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Diethyl 2,3-dihydro-2-phenyl-3-(p-tolylsulfonyl)isothiazole-4,4-dicarboxylate 1-oxide | nih.gov |

N-Sulfinylamines can react with ketenes in a [2+2] cycloaddition to form four-membered β-sultams. wikipedia.org This reaction involves the N=S bond of the sulfinylamine and the C=C bond of the ketene.

Stereochemical and Regiochemical Control in Cycloaddition Processes

N-thionylanilines are effective dienophiles in hetero-Diels-Alder reactions, where the N=S bond participates in [4+2] cycloadditions with 1,3-dienes to form six-membered dihydrothiazine oxide rings. The stereochemistry and regiochemistry of these reactions are governed by well-established principles of cycloaddition chemistry. masterorganicchemistry.comlibretexts.orglibretexts.org

The powerful electron-withdrawing nature of the 4-nitrophenyl group in this compound renders the N=S bond highly electron-deficient. This electronic profile significantly accelerates the rate of the Diels-Alder reaction compared to N-thionylanilines bearing electron-donating groups. libretexts.org

Stereoselectivity: The Diels-Alder reaction is known to be stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org In reactions involving cyclic dienes, such as cyclopentadiene, N-sulfinyl dienophiles typically yield bicyclic products where the endo isomer is favored. libretexts.orgnih.govyoutube.com This preference is attributed to secondary orbital interactions between the π-system of the diene and the substituent on the dienophile in the transition state. Therefore, the reaction of this compound with a cyclic diene is expected to predominantly form the endo adduct.

Regioselectivity: In reactions with unsymmetrical dienes, the regiochemical outcome is dictated by the electronic properties of both the diene and the dienophile. For N-sulfinylamino compounds, the cycloaddition mechanism is generally considered to be a concerted pericyclic process. rsc.org The regioselectivity can often be predicted using frontier molecular orbital (FMO) theory. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The strong electron-withdrawing nitro group lowers the energy of the LUMO of this compound and increases the magnitude of the orbital coefficient on the sulfur atom. Consequently, in a reaction with a 1-substituted diene (e.g., 1-methoxy-1,3-butadiene), the major regioisomer formed results from the bond formation between the terminal carbon (C4) of the diene and the sulfur atom of the thionylaniline.

| Diene | Dienophile | Major Product Stereochemistry | Regiochemical Outcome |

| Cyclopentadiene | N-Sulfinylcarbamate | endo adduct favored | Not applicable |

| 1,3-Butadiene | (E)-Dicyanoethene | syn addition, stereochemistry of dienophile retained | Not applicable |

| Isoprene | N-Sulfinyltosylamide | "para" regioisomer favored | C4 of diene bonds to S |

This table presents typical outcomes for related Diels-Alder reactions to illustrate the governing principles.

Additions Across the N=S Bond

The polarized N=S bond in this compound is susceptible to attack by both nucleophiles and radicals, with the sulfur atom being the primary electrophilic center.

The sulfur atom of the sulfinylamino group is highly electrophilic, a characteristic that is significantly amplified in this compound due to the resonance- and inductive-electron-withdrawing effects of the 4-nitrophenyl substituent. This makes the N=S bond a prime target for nucleophilic attack. A wide range of nucleophiles, particularly organometallic reagents, are expected to add across this bond.

Organolithium and Grignard reagents are potent nucleophiles that readily add to N-sulfinyl compounds. researchgate.net The reaction of an organometallic reagent (R-M) with this compound would involve the nucleophilic attack of the carbanionic 'R' group on the sulfur atom. This is followed by the coordination of the metal cation to the oxygen or nitrogen atom, leading to a sulfinamide derivative after aqueous workup. The high reactivity of these organometallic compounds necessitates inert conditions and low temperatures to control the reaction. msu.edu

| Nucleophile | Substrate Type | Product Type |

| Phenylmagnesium bromide | N-tert-Butanesulfinimine | Diarylmethylamine (after hydrolysis) |

| Phenyllithium | N-tert-Butanesulfinimine | Diarylmethylamine (after hydrolysis) |

| Grignard Reagents | Nitriles | Ketones (after hydrolysis) rsc.orgacs.org |

This table provides examples of nucleophilic additions to related electrophilic nitrogen- and sulfur-containing functional groups.

The addition of carbon-centered radicals to the N=S bond of N-thionylanilines is a less documented area of their reactivity compared to nucleophilic additions. However, based on the general reactivity of radicals, a plausible reaction pathway can be proposed. Carbon-centered radicals are known to add to π-systems, particularly those involving heteroatoms. fiveable.melibretexts.org

The reaction would likely be initiated by the generation of a carbon-centered radical (R•) from a suitable precursor. This radical could then add to the sulfur atom of the N=S bond of this compound. The resulting intermediate would be a nitrogen-centered radical, which could then be trapped or undergo further reactions. The presence of the electron-deficient aromatic system may influence the stability and subsequent fate of this radical intermediate. While specific experimental data on this compound is scarce, studies on the reactions of other radical species with related sulfur compounds suggest this pathway is chemically reasonable. nih.govscispace.com For example, sulfinyl radicals themselves readily participate in addition reactions to unsaturated hydrocarbons. nih.gov

Oxidation and Reduction Pathways of the Sulfinyl Group

The sulfur atom in the sulfinyl group of this compound exists in a +4 oxidation state and can undergo both oxidation and reduction.

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group (-SO₂-), where sulfur is in the +6 oxidation state. This transformation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The oxidation of this compound would yield N-sulfonyl-4-nitroaniline (4-nitrobenzenesulfonamide). This reaction is analogous to the well-established oxidation of sulfides to sulfoxides and then to sulfones. The oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines using oxidants like K₂S₂O₈ has also been reported, highlighting the accessibility of higher oxidation states in related systems. nih.gov

Reduction: The reduction of the sulfinyl group can proceed through various pathways depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the N=S bond. This could lead to the cleavage of the nitrogen-sulfur bond, ultimately yielding 4-nitroaniline (B120555) after workup. researchgate.netyoutube.com Milder reducing agents might selectively reduce the sulfinyl group to a lower oxidation state, though such transformations are less common. The reduction of the nitro group itself is also a competing and often more facile process, which would yield 4-amino-N-thionylaniline if a selective reductant were used.

| Reagent | Transformation | Product Type |

| m-CPBA | Oxidation of Sulfinamide | Sulfonamide |

| N-Chlorosuccinimide (NCS) | Oxidation of Sulfinamide | Sulfonimidoyl chloride beilstein-journals.org |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of Nitrile | Primary Amine youtube.com |

| Zinc / Acid | Reduction of N-Nitrosamine | Hydrazine researchgate.net |

This table summarizes common redox reactions for related sulfur and nitrogen functionalities.

Alkylation Chemistry of N-Sulfinyl Amines

The alkylation of N-sulfinyl amines can theoretically occur at either the nitrogen or the sulfur atom. However, the electronic properties of this compound strongly disfavor N-alkylation.

Direct N-alkylation of this compound with alkyl or benzylic halides is highly improbable. The nitrogen atom's lone pair of electrons is delocalized into both the sulfinyl group and the strongly electron-withdrawing 4-nitrophenyl ring. This significantly reduces the nucleophilicity of the nitrogen atom. Studies on the basicity of nitroanilines show that N-alkylation actually decreases the basicity (pKₐ) further, in contrast to the effect seen with aniline itself. youtube.comrsc.org This indicates a profound lack of electron density on the nitrogen, making it a very poor nucleophile for a standard Sₙ2 reaction with an alkyl halide. researchgate.net

While direct N-alkylation is unlikely, the possibility of S-alkylation exists, where the sulfur atom would act as the nucleophile. This would lead to the formation of a sulfinimidoyl halide salt. However, this reaction pathway is not commonly reported for N-thionylanilines and would be a subject for further investigation. The more typical reactivity involves the electrophilic nature of the sulfur atom, as discussed in the nucleophilic addition section.

| Substrate | Alkylating Agent | Reactivity/Product |

| Aniline | Benzyl bromide | N-Benzylaniline (Good nucleophile) libretexts.org |

| 4-Nitroaniline | Methyl Iodide | N-methylation is possible but basicity decreases youtube.comrsc.org |

| Aliphatic N-sulfinylamine | (via lithiation) | α-Carbon alkylation acs.org |

This table provides a comparative overview of alkylation reactions on related amines.

Computational and Theoretical Investigations of N Thionylaniline Analogues

Quantum Chemical Methods for Electronic Structure and Geometry Optimization

A variety of quantum chemical methods are employed to investigate the electronic structure and to optimize the geometry of N-thionylaniline analogues. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominently used for these purposes. For instance, DFT and TD-DFT calculations have been conducted to understand the spectral properties of nitro-substituted compounds, highlighting the role of the nitro group and solvent effects. qu.edu.qa These methods are crucial for gaining insights into the key molecular orbitals (MOs) associated with absorption spectra and the corresponding electronic states and transitions. qu.edu.qa

In addition to DFT, other semi-empirical methods like MNDO (Modified Neglect of Diatomic Overlap) and INDO (Intermediate Neglect of Diatomic Overlap) have been historically used for such investigations, providing a balance between computational cost and accuracy for larger molecular systems. Ab initio methods, while computationally more intensive, offer high accuracy and are used for vibrational, structural, and electronic properties studies. nih.gov The choice of method and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining reliable results for properties like dipole moments and hyperpolarizability. nih.gov

These computational methods allow for the detailed examination of how substituents and solvents affect the ground state molecular geometry, dipole moments, polarizabilities, and frontier molecular orbital energies (EHOMO and ELUMO). researchgate.net

Analysis of Molecular Conformation and Planarity

The planarity of the molecule is another important aspect that can be thoroughly investigated using computational tools. For example, the calculation of dihedral angles can reveal whether a molecule is planar or non-planar. ijcce.ac.ir The position of substituent groups on the benzene (B151609) ring and their electron-donating or accepting capabilities play a significant role in determining the molecular and electronic properties, including conformation. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study charge delocalization and molecular stability. It provides a detailed picture of the bonding and electronic interactions within a molecule. In the context of 4-nitro-N-thionylaniline and its analogues, NBO analysis is used to investigate intramolecular interactions that are responsible for the stabilization of the molecule. nih.gov

This analysis can quantify the extent of electron delocalization from lone pairs to antibonding orbitals, which is a key factor in understanding the stability conferred by substituent groups. For instance, NBO analysis can reveal hyperconjugative interactions and the delocalization of atomic charges, providing insights into the electronic structure and the relocation of electronic density. ijcce.ac.ir In nitro-substituted compounds, NBO analysis can be used to examine the atomic charges on atoms involved in resonance structures, helping to understand intramolecular charge transfer (ICT). qu.edu.qa

Simulation of Spectroscopic Properties (IR, Raman, UV-Vis) for Structural Assignment

The simulation of spectroscopic properties is a vital application of computational chemistry that aids in the structural assignment and interpretation of experimental spectra. By calculating vibrational frequencies and electronic transitions, it is possible to generate theoretical IR, Raman, and UV-Vis spectra that can be compared with experimental data.

DFT calculations are widely used to predict the vibrational spectra (IR and Raman) of molecules. nih.gov A complete vibrational assignment and analysis of the fundamental modes of a compound can be carried out by utilizing the observed and calculated data. nih.gov Similarly, TD-DFT is a common method for simulating UV-Vis absorption spectra, which can help in understanding the electronic transitions responsible for the observed absorption bands. qu.edu.qaijcce.ac.ir The agreement between simulated and experimental spectra can provide strong evidence for the proposed molecular structure and can help in understanding the effects of substituents and solvents on the spectroscopic properties. qu.edu.qa

Mechanistic Insights from Computational Studies

Computational studies offer profound insights into the mechanisms of chemical reactions, including the characterization of transition states. For reactions involving N-thionylaniline analogues, such as cycloaddition reactions, computational methods can be used to explore the potential energy surface and identify the transition state structures.

For example, DFT calculations have been employed to study the [3+2] cycloaddition reactions of various compounds, revealing that these reactions can proceed through transition states with different degrees of synchronicity. researchgate.net These studies can determine whether a reaction follows a concerted or a stepwise mechanism and can provide information about the activation energies and reaction thermodynamics. researchgate.netmdpi.commdpi.com By examining the frontier molecular orbitals, it is possible to understand the interactions that govern the reactivity and selectivity of the reaction. researchgate.net Such computational investigations are crucial for predicting the outcomes of reactions and for designing new synthetic routes.

Spectroscopic and Structural Characterization in Advanced Research

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 4-nitro-N-thionylaniline is not found in the available literature, the well-characterized structure of its parent molecule, 4-nitroaniline (B120555), provides a foundational understanding of the 4-nitrophenyl moiety.

Single-crystal X-ray diffraction studies of 4-nitroaniline reveal key structural details. The molecule crystallizes, and its lattice parameters have been determined, providing insight into the packing and intermolecular forces at play. This data serves as a crucial reference for predicting the solid-state architecture of its derivatives.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.336 |

| b (Å) | 6.07 |

| c (Å) | 8.63 |

| β (°) | 91.45 |

For this compound, it would be expected that the introduction of the bulky, non-planar thionyl group (-N=S=O) in place of the amino group (-NH₂) would significantly alter the crystal packing. The strong dipole moment of the N=S=O and NO₂ groups would likely dominate intermolecular interactions, leading to a distinct crystalline arrangement compared to 4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

In 4-nitroaniline, the aromatic protons exhibit a characteristic AA'BB' system due to the para-substitution. The protons ortho to the electron-withdrawing nitro group are shifted downfield, while the protons ortho to the electron-donating amino group are shifted upfield. rsc.org

Upon conversion to this compound, the -N=S=O group, being strongly electron-withdrawing, would be expected to shift all aromatic protons further downfield compared to 4-nitroaniline. The two sets of aromatic protons would likely remain distinct, appearing as two doublets.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H (ortho to -NH₂) | 6.64 | d, J = 9.0 | - |

| H (ortho to -NO₂) | 7.98 | d, J = 9.0 | - |

| C (ipso to -NH₂) | - | - | 156.67 |

| C (ortho to -NH₂) | - | - | 113.35 |

| C (ortho to -NO₂) | - | - | 127.37 |

| C (ipso to -NO₂) | - | - | 136.63 |

The ¹³C NMR spectrum would similarly reflect the strong deshielding effect of the -N=S=O group, causing downfield shifts for all carbon atoms in the aromatic ring compared to the parent aniline (B41778).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups within a molecule. For this compound, the IR and Raman spectra would be dominated by vibrations of the nitro (NO₂) and thionyl (N=S=O) groups.

The spectrum of 4-nitroaniline shows characteristic peaks for the N-H stretching of the primary amine group, as well as symmetric and asymmetric stretching vibrations of the NO₂ group. jchps.com The conversion to this compound would result in the disappearance of the N-H stretches and the appearance of new, strong bands corresponding to the N=S=O group. N-thionylanilines typically exhibit strong asymmetric and symmetric stretching bands for the N=S=O group in the ranges of 1240-1320 cm⁻¹ and 1120-1190 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | 4-Nitroaniline (cm⁻¹) jchps.com | Expected for this compound (cm⁻¹) |

|---|---|---|---|

| -NH₂ | N-H Asymmetric Stretch | ~3540 | Absent |

| -NH₂ | N-H Symmetric Stretch | ~3434 | Absent |

| -NO₂ | Asymmetric Stretch | ~1580 | ~1580-1600 |

| -NO₂ | Symmetric Stretch | ~1320 | ~1320-1340 |

| -N=S=O | Asymmetric Stretch | Absent | ~1240-1320 (Strong) |

| -N=S=O | Symmetric Stretch | Absent | ~1120-1190 (Strong) |

| C-N | Stretch | ~1265 | Modified, near 1200-1250 |

UV-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 4-nitroaniline is characterized by an intense absorption band in the UV region, which is attributed to a π→π* charge-transfer transition from the electron-donating amino group to the electron-withdrawing nitro group. jchps.com This intramolecular charge transfer (ICT) is responsible for its yellow color. wikipedia.org

For 4-nitroaniline, the maximum absorption wavelength (λ_max) is observed around 398 nm. jchps.com Upon replacing the -NH₂ group with the -N=S=O group to form this compound, a significant shift in the absorption spectrum is expected. Since the -N=S=O group is also involved in the π-system of the benzene (B151609) ring and possesses its own electronic transitions, the resulting spectrum would be a composite of these effects. The strong electron-withdrawing nature of both the -N=S=O and -NO₂ groups would likely lead to a complex spectrum with a potential blue shift (hypsochromic shift) compared to 4-nitroaniline, as the donor-acceptor character is diminished.

| Compound | λ_max (nm) | Transition Type | Energy Gap (eV) |

|---|---|---|---|

| 4-Nitroaniline | ~398 jchps.com | π→π* (Intramolecular Charge Transfer) | ~3.12 jchps.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₆H₄N₂O₃S) is 184.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184.

The fragmentation pattern would likely involve the characteristic losses associated with both the nitro and thionyl groups. For comparison, the mass spectrum of 4-nitroaniline (M⁺ at m/z 138) shows significant fragments from the loss of the nitro group (-NO₂, 46 Da) to give a peak at m/z 92, and the loss of a nitro radical (·NO₂, 46 Da) followed by HCN (27 Da) to yield fragments at m/z 65. researchgate.netresearchgate.net

For this compound, fragmentation could proceed via several pathways:

Loss of ·NO₂ (46 Da) to give a fragment at m/z 138.

Loss of SO (48 Da) to give a fragment at m/z 136.

Loss of the ·NSO group (62 Da) to give a fragment at m/z 122.

These fragmentation pathways provide a unique signature for the identification and structural confirmation of the compound.

| Ion | Formula | m/z (Predicted) | Origin |

|---|---|---|---|

| [M]⁺ | [C₆H₄N₂O₃S]⁺ | 184 | Molecular Ion |

| [M - SO]⁺ | [C₆H₄N₂O]⁺ | 136 | Loss of sulfur monoxide |

| [M - NO₂]⁺ | [C₆H₄NSO]⁺ | 138 | Loss of nitro radical |

| [M - NSO]⁺ | [C₆H₄NO₂]⁺ | 122 | Loss of thionitrosyl radical |

Applications in Complex Organic Synthesis and Materials Science

Precursor to Diverse Heterocyclic Compounds

The unique electronic structure of 4-nitro-N-thionylaniline makes it a valuable building block for various heterocyclic systems. The N=S=O moiety can participate in a range of pericyclic reactions and cyclization cascades, providing access to important sulfur- and nitrogen-containing ring systems.

N-thionylanilines are precursors to sulfinamides, which are key intermediates in the synthesis of medicinally relevant sulfoximines and sulfonimidamides. General synthetic strategies involve the reaction of N-thionylanilines with organometallic reagents (e.g., Grignard or organolithium reagents) to furnish N-aryl sulfinamides. These intermediates can then be further elaborated. For instance, oxidation of the sulfinamide in the presence of an amine source can yield sulfonimidamides. While these are established transformations for the N-sulfinylamino group, the application of this compound specifically follows this general reactivity pattern, allowing for the introduction of the electronically distinct 4-nitrophenyl group into the final products. organic-chemistry.orgacs.orgnih.gov

Modern approaches also utilize photocatalysis for the C-S bond formation, where N-sulfinylamines react with radical precursors to generate sulfinamides, which are subsequently converted to sulfonimidamides. acs.org These methods highlight the versatility of the N-thionylaniline moiety as a synthon for creating complex sulfur-nitrogen bonds.

This compound is a pivotal precursor for several important sulfur-containing heterocycles, most notably 2,1,3-benzothiadiazoles and various thiadiazines.

Benzothiadiazoles: The most prominent application of this compound in heterocyclic synthesis is its role as a direct precursor to 4-nitro-2,1,3-benzothiadiazole. This transformation is typically achieved via an intramolecular cyclization reaction, often facilitated by heating or under catalytic conditions. The reaction proceeds from 4-nitroaniline (B120555) with reagents like thionyl chloride or sulfur monochloride, which generates the this compound intermediate in situ. This intermediate then undergoes an electrophilic cyclization onto the aromatic ring, followed by elimination, to form the stable benzothiadiazole core. This heterocyclic unit is a powerful electron acceptor and a key component in materials science. nih.govelsevierpure.commdpi.com

Thiadiazines: N-thionylanilines are effective dienophiles in hetero-Diels-Alder reactions, reacting with 1,3-dienes to produce six-membered nih.govnih.govthiazine heterocycles. In these [4+2] cycloaddition reactions, the N=S bond of the N-thionylaniline acts as the dienophile. For example, the reaction of an N-sulfinylaniline with a diene like norbornadiene yields a cycloadduct that can be further converted into stable benzothiazine sulfonamides. core.ac.uk The electron-withdrawing nitro group on this compound enhances the dienophilic character of the N=S bond, facilitating these cycloaddition reactions.

Table 1: Examples of Heterocyclic Systems Derived from N-Thionylaniline Precursors

| Precursor | Reactant/Condition | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| This compound | Intramolecular Cyclization | 4-Nitro-2,1,3-benzothiadiazole | Electrophilic Aromatic Substitution |

| 4-Fluoro-N-thionylaniline | Norbornadiene | Benzothiazine derivative | [4+2] Cycloaddition |

| N-Thionylaniline | Organometallic Reagent | N-Aryl Sulfinamide | Nucleophilic Addition |

While N-thionylanilines are highly reactive in cycloadditions for sulfur-containing heterocycles, their application in the direct synthesis of pyrroles is not a widely established route. nih.govorganic-chemistry.orgpharmaguideline.com Standard pyrrole (B145914) syntheses typically rely on classic methods like the Paal-Knorr or Barton-Zard syntheses, which utilize different precursor molecules. pharmaguideline.com However, the general reactivity of the N=S=O group as a partner in various cycloaddition reactions ([4+2], [3+2]) suggests its potential for constructing other nitrogen-containing ring systems, though specific, high-yield methodologies for pyrrole formation from this precursor are not prevalent. nih.govresearchgate.net

Role in Polymer and Optoelectronic Material Chemistry

The derivatives of this compound, particularly 4-nitro-2,1,3-benzothiadiazole, are fundamental building blocks in materials science, where their potent electron-accepting nature is harnessed to create materials with tailored electronic and photophysical properties.

The 2,1,3-benzothiadiazole (B189464) (BTD) unit, readily synthesized from this compound, is one of the most important electron-accepting (acceptor) building blocks for donor-acceptor (D-A) conjugated copolymers. These polymers are used in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org

The synthesis of a BTD-based monomer typically involves:

Cyclization of 4-nitroaniline to form 4-nitro-2,1,3-benzothiadiazole.

Reduction of the nitro group to an amino group.

Diazotization and substitution of the amino group to install halogen atoms (e.g., bromine) at the 4- and 7-positions of the BTD core, creating a polymerizable monomer.

This di-halogenated BTD monomer is then polymerized with an electron-donating (donor) co-monomer (such as thiophene, fluorene, or carbazole (B46965) derivatives) via cross-coupling reactions like Suzuki or Stille coupling. The resulting D-A alternating copolymer structure leads to a strong intramolecular charge transfer (ICT), which significantly lowers the polymer's HOMO-LUMO energy gap (bandgap), enabling it to absorb light at longer wavelengths in the solar spectrum. mdpi.com

Table 2: Representative Benzothiadiazole-Based Low-Bandgap Copolymers

| Polymer Name/Acronym | Donor Unit | Acceptor Unit | Application |

|---|---|---|---|

| PBT7 | Thiophene derivative | Benzothiadiazole | Organic Photovoltaics (OPV) |

| F8BT | Fluorene | Benzothiadiazole | Organic Light-Emitting Diodes (OLED) |

| PCDTBT | Carbazole | Benzothiadiazole | Organic Photovoltaics (OPV) |

Nitrobenzothiadiazole (NBTD), derived from this compound, and its amino-substituted counterpart (NBD), are highly fluorescent molecules widely used as fluorophores. nih.govresearchgate.net Their fluorescence is based on a strong intramolecular charge transfer (ICT) from a donor group (like an amine) to the electron-deficient nitrobenzothiadiazole core.

Key features and applications of NBTD-based fluorophores include:

Environmental Sensitivity: The emission wavelength and quantum yield of these fluorophores are often highly sensitive to the polarity of their local environment. This solvatochromism makes them excellent probes for studying biological systems, such as mapping the polarity of cell membranes or detecting protein binding events. nih.govelsevierpure.com

Long-Wavelength Emission: The strong ICT character pushes their emission into the visible and near-infrared regions of the spectrum, which is advantageous for bioimaging as it minimizes background autofluorescence from biological tissues. researchgate.net

Biomolecule Labeling: Functionalized NBTD derivatives can be covalently attached to peptides, proteins, and other biomolecules to serve as fluorescent labels for imaging and sensing applications. nih.govelsevierpure.com

The synthesis allows for fine-tuning of the photophysical properties by modifying the substituents on the benzothiadiazole ring or the donor group attached to it. nih.govmdpi.com

Table 3: Photophysical Properties of Representative Benzothiadiazole Fluorophores

| Fluorophore Class | Excitation Max (λ_ex) | Emission Max (λ_em) | Key Feature |

|---|---|---|---|

| NBD-amine | ~465 nm | ~535 nm | Environmentally sensitive, widely used protein label |

| NBTD-dipeptidomimetic | Varies with structure | Varies with structure | Embedded probe for polypeptide backbones nih.gov |

| BTD-thiophene conjugates | Varies (e.g., 400-500 nm) | Varies (e.g., 500-650 nm) | Component of fluorescent polymers and sensors mdpi.com |

Formation of Organosulfur Compounds (e.g., Trisulfanes)

Extensive research into the applications of this compound in organic synthesis reveals a notable absence of documented use in the direct formation of organosulfur compounds such as trisulfanes. While N-sulfinylanilines, as a class of compounds, are recognized for their reactivity, their role as sulfur transfer agents to create sulfur-sulfur bonds, particularly in the synthesis of trisulfanes, is not established in the scientific literature.

The synthesis of unsymmetrical trisulfides is an area of significant interest in organic chemistry due to the presence of the trisulfide moiety in various natural products and biologically active molecules. nih.govorganic-chemistry.org Current methodologies for the construction of unsymmetrical trisulfides primarily involve the reaction of reactive persulfide intermediates (RSSH) with sulfur-based electrophiles. nih.gov Other established methods include the sequential coupling of different thiols with sulfur dichloride or the use of phosphorodithioic disulfides. nih.gov

A review of modern synthetic protocols for trisulfide formation highlights various precursors and strategies, none of which employ this compound or other N-sulfinylanilines. organic-chemistry.orgresearchgate.net The reactivity of the N=S=O group in N-sulfinylanilines is typically exploited in reactions such as Diels-Alder cycloadditions or as precursors for sulfinamides, rather than as a source of a transferable sulfur atom for building polysulfide chains.

Advanced Topics and Emerging Research Areas

Catalytic Enantioselective Reactions Involving N-Sulfinylamines

N-Sulfinylamines, also known as N-thionylanilines, are pivotal in the field of asymmetric synthesis, primarily serving as precursors to chiral sulfinamides and their derivatives. The sulfur-nitrogen bond in these compounds is a key functional handle for introducing chirality. The addition of organometallic reagents to the N=S bond of N-sulfinylamines is a powerful method for creating stereogenic centers at the sulfur atom.

The presence of the 4-nitro group on the aniline (B41778) ring significantly enhances the electrophilicity of the N=S bond in 4-nitro-N-thionylaniline. This heightened reactivity makes it a more potent dienophile in Diels-Alder reactions and a better substrate for nucleophilic additions. In the context of catalytic enantioselective reactions, this electronic feature can lead to more efficient and selective transformations. Chiral catalysts, particularly those based on transition metals, can coordinate to the N-sulfinylamine, directing the approach of a nucleophile to one face of the molecule, thereby controlling the stereochemical outcome.

Research in this area has led to the development of various catalytic systems for the asymmetric synthesis of sulfinamides. While specific studies focusing exclusively on this compound are emerging, the general principles are well-established with a range of substituted N-sulfinylamines. These reactions often employ chiral ligands to achieve high levels of enantioselectivity.

Table 1: Examples of Catalytic Enantioselective Reactions with N-Sulfinylamines

| Catalyst System | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Cu(I) / Chiral Ligand | Addition of Aryl Boroxines | Aryl N-Sulfinylamines | Up to 95% | nih.gov |

| Rh(II) / Chiral Carboxylate | S-Alkylation with Diazo Compounds | Aryl and Alkyl Sulfenamides (precursors) | Up to 98% | researchgate.netresearchgate.net |

| Organocatalyst (Chiral N-Oxide) | Asymmetric Sulfinylation | Sulfinate Salts | High | bohrium.com |

Frustrated Lewis Pair Chemistry with N-Sulfinylamines

Frustrated Lewis Pair (FLP) chemistry involves the use of sterically hindered Lewis acids and bases that cannot form a classical adduct. This unquenched reactivity allows FLPs to activate a wide range of small molecules. N-Sulfinylamines have been shown to react with FLPs, leading to interesting chemical transformations. organic-chemistry.org

The reaction of an N-sulfinylamine with an FLP typically results in the activation of the N=S=O group. For instance, intermolecular and intramolecular phosphorus/boron FLPs can react with N-sulfinylamines to form phosphinimine-borane-stabilized sulfur monoxide (SO) complexes. organic-chemistry.org These complexes can then serve as a source of SO for other chemical reactions, such as the oxidation of phosphines or delivery to metal complexes. organic-chemistry.org

Table 2: Reactivity of N-Sulfinylamines with Frustrated Lewis Pairs

| Frustrated Lewis Pair | N-Sulfinylamine Substrate | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Intramolecular P/B FLP | General Ar-NSO | Phosphinimine-borane-stabilized SO complex | Activation of NSO group to generate a source of sulfur monoxide. | organic-chemistry.org |

| Cationic Zirconocene-phosphinoaryloxide complexes | General small molecules (demonstrating FLP concept) | Activated small molecule adducts | Extension of FLP concept to transition metals, showing enhanced reactivity. |

Development of Sustainable and Greener Synthetic Approaches for N-Thionylanilines

The traditional methods for the synthesis of N-thionylanilines often involve reagents like thionyl chloride, which can be harsh and generate significant waste. In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly synthetic routes.

For this compound, greener approaches often focus on the synthesis of its precursor, 4-nitroaniline (B120555), or on direct methods from nitroarenes. Recent advancements have demonstrated that nitroarenes can be used directly as nitrogen sources in the synthesis of related sulfur-containing compounds like sulfinamides and sulfonamides, often under photocatalytic or iron-catalyzed conditions.

One promising green strategy is the use of photocatalysis to synthesize sulfinamides directly from nitroarenes and thiophenols. organic-chemistry.org This method operates under mild conditions, utilizes visible light, and shows good functional group tolerance. Another sustainable approach involves the iron-catalyzed synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, using sodium bisulfite as a reductant. These methods avoid the use of pre-formed anilines, which can be toxic, and represent a more atom-economical and environmentally benign pathway to compounds structurally related to N-thionylanilines. The direct, green synthesis of N-thionylanilines from nitroarenes remains an active area of research.

Table 3: Examples of Greener Synthetic Approaches Relevant to N-Thionylanilines

| Methodology | Starting Materials | Product | Key "Green" Aspect | Reference |

|---|---|---|---|---|

| Visible Light Photocatalysis | Nitroarenes, Thiophenols | Sulfinamides | Mild conditions, use of visible light, avoids pre-formed anilines. | organic-chemistry.org |

| Iron Catalysis | Nitroarenes, Sodium Arylsulfinates | N-Arylsulfonamides | Use of an inexpensive and benign metal catalyst, direct use of nitroarenes. | |

| Mechanochemical Synthesis | Imidazolium salts, Sulfur/Selenium | N-heterocyclic thiones and selones | Solventless reaction, high yield, energy efficient. |

Conclusion and Future Perspectives in N Thionylaniline Research

Summary of Key Contributions to Fundamental and Applied Chemistry

Research into 4-nitro-N-thionylaniline has provided valuable insights into the structure and bonding of sulfur-nitrogen compounds. The preparation and crystallographic analysis of this compound have contributed to a deeper understanding of the electronic influence of substituents on the geometry and reactivity of the N=S=O group. Synthetically, the development of reliable methods for the preparation of N-thionylanilines from readily available anilines and thionyl chloride has expanded the toolkit of organic chemists. While specific applications are still emerging, the reactivity of the N-thionylaniline core as a dienophile in cycloaddition reactions opens avenues for the construction of complex heterocyclic frameworks, which are prevalent in pharmaceuticals and agrochemicals.

Identification of Unexplored Reactivity and Synthetic Opportunities

Despite the progress made, the full reactive potential of this compound remains largely untapped. The electron-deficient nature of the aromatic ring and the inherent reactivity of the N=S=O group suggest several avenues for future exploration. The behavior of the nitro group in the presence of the thionylaniline functionality, particularly in reduction reactions, could lead to novel bifunctional monomers for polymer synthesis. Furthermore, the exploration of its reactivity with a broader range of dienes and other unsaturated systems in cycloaddition reactions could yield a diverse library of novel heterocyclic compounds with potential biological activity. The development of catalytic and asymmetric variants of these reactions would represent a significant synthetic advancement.

Potential for Advanced Functional Material Development and Methodological Innovation

The unique combination of a polarizable sulfur-nitrogen bond and an electron-deficient aromatic ring makes this compound an intriguing candidate for the development of advanced functional materials. Its potential incorporation into polymers could lead to materials with interesting optical, electronic, or thermal properties. For instance, the high nitrogen and sulfur content could be beneficial for applications in energy storage or as precursors for novel inorganic materials. Methodologically, the development of new reagents and catalysts for the selective transformation of the N-thionylaniline group would be a significant contribution. Furthermore, investigating the coordination chemistry of this compound with various metal centers could unveil novel catalysts or materials with unique magnetic or electronic properties. The continued exploration of this and other substituted N-thionylanilines promises to yield not only a deeper understanding of fundamental chemical principles but also to drive innovation in synthetic chemistry and materials science.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 4-Nitro-N-Thionylaniline, and how should data be interpreted?

To confirm the molecular structure, employ nuclear magnetic resonance (NMR) for proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., nitro and thionyl groups), and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities. For reproducibility, document instrument parameters (e.g., solvent, frequency) and adhere to FAIR data principles for storage .

Q. How can researchers optimize synthetic protocols for this compound to minimize byproducts?

Use design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading). Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Purify intermediates using column chromatography with gradients tailored to polarity differences. Validate purity through melting point analysis and comparative spectral databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Conduct reactions in a fume hood with personal protective equipment (PPE) , including nitrile gloves and chemical-resistant aprons. Store the compound in airtight containers away from reducing agents to prevent unintended reactions. Dispose of waste via certified hazardous waste services, as improper handling may release toxic nitroaromatic byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Re-crystallize the compound under varied conditions (e.g., solvent polarity, cooling rates) to obtain high-quality single crystals. Use X-ray diffraction (XRD) with multiple refinement software (e.g., SHELX, Olex2) to cross-validate atomic coordinates. Compare results with computational models (e.g., Cambridge Structural Database entries) and publish raw data to enable peer validation .

Q. What strategies address contradictory thermal stability data in this compound studies?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres to isolate decomposition pathways. Control heating rates (e.g., 5°C/min vs. 10°C/min) to assess kinetic stability. Triangulate findings with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

Apply density functional theory (DFT) to calculate electron density maps, frontier molecular orbitals, and reaction barriers. Validate simulations with experimental kinetic data (e.g., Arrhenius plots). Use molecular dynamics (MD) to study solvent effects on reaction mechanisms. Publish computational parameters (basis sets, convergence criteria) to ensure reproducibility .

Q. What methodologies improve the detection of trace impurities in this compound batches?

Implement ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS for sub-ppm sensitivity. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects. Establish a library of synthetic byproducts via controlled degradation studies and share datasets in open repositories for community benchmarking .

Methodological Best Practices

- Data Management : Adhere to FAIR principles by depositing raw spectral, crystallographic, and chromatographic data in repositories like Chemotion or RADAR4Chem. Include metadata such as instrument settings and calibration standards .

- Ethical Reporting : Follow NIH guidelines for documenting experimental conditions (e.g., solvent purity, reaction times) to enable replication .

- Triangulation : Combine quantitative (e.g., HPLC peak integration) and qualitative (e.g., NMR coupling patterns) data to strengthen conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.